molecular formula C11H15NO2 B3241890 (S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine CAS No. 148870-60-4

(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No. B3241890
CAS RN: 148870-60-4
M. Wt: 193.24 g/mol
InChI Key: ZDZHWEZKMRRZHH-VIFPVBQESA-N
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Description

“(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine” is a chemical compound with the CAS Number: 35202-55-2 . It has a molecular weight of 229.71 . The compound is stored in a sealed, dry environment at room temperature . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds, such as tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes, has been reported . The synthesis process involves a one-pot procedure starting from terminal aryl alkynes and is catalyzed by a rhodium (I) complex . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H15NO2.ClH/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2;/h4-5,8H,3,6,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The synthesis of this compound involves a reaction sequence that includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . This process is catalyzed by a rhodium (I) complex .


Physical And Chemical Properties Analysis

The compound is a solid substance . It is stored in a sealed, dry environment at room temperature . The compound has a molecular weight of 229.71 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

(7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-9-4-7-5-10(13-2)11(14-3)6-8(7)9/h5-6,9,12H,4H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZHWEZKMRRZHH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC(=C(C=C12)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC2=CC(=C(C=C12)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743410
Record name (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

CAS RN

148870-60-4
Record name (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
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(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
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(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
Reactant of Route 4
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(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
Reactant of Route 5
(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
Reactant of Route 6
(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

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